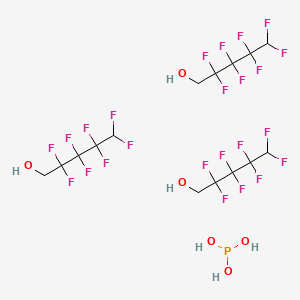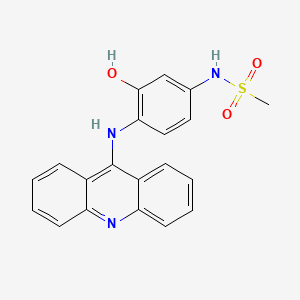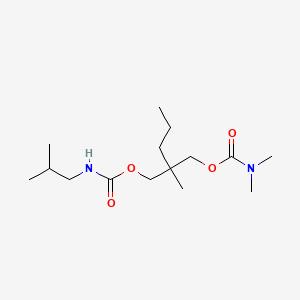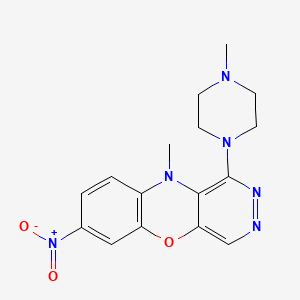
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The carbazole moiety can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be employed to make the process more sustainable .
化学反応の分析
Types of Reactions
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and carbazole moieties allow it to bind to multiple receptors and enzymes, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-indole-3-carboxylate
- 9H-Carbazole-4-carboxylate
- 1H-Indole-3-carboxylate
Uniqueness
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is unique due to its combined indole and carbazole structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
64299-05-4 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 1-(1H-indol-3-yl)-9H-carbazole-4-carboxylate |
InChI |
InChI=1S/C22H16N2O2/c1-26-22(25)16-11-10-14(17-12-23-18-8-4-2-6-13(17)18)21-20(16)15-7-3-5-9-19(15)24-21/h2-12,23-24H,1H3 |
InChIキー |
ROXRGQKAZXBTTR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C=C1)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)




![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)




![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
